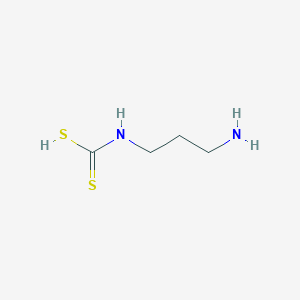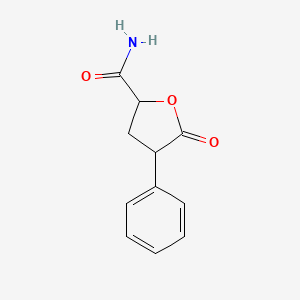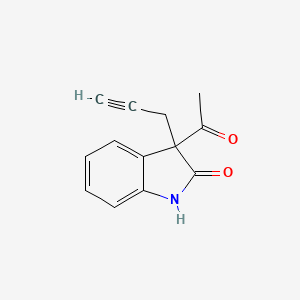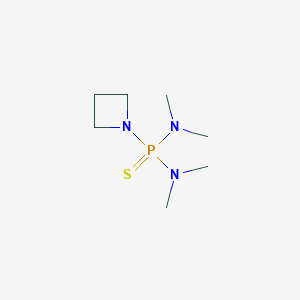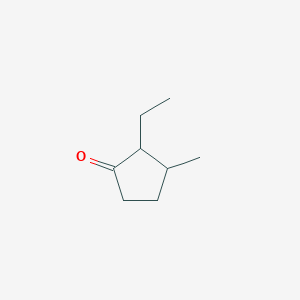
2-Ethyl-3-methylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methylcyclopentan-1-one is an organic compound belonging to the class of cyclopentanones It is characterized by a cyclopentane ring substituted with ethyl and methyl groups at the 2 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate alkyl halide, such as ethyl bromide and methyl iodide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.
化学反应分析
Types of Reactions: 2-Ethyl-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
科学研究应用
2-Ethyl-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which 2-Ethyl-3-methylcyclopentan-1-one exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application and context.
相似化合物的比较
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: Similar structure with a single methyl group.
3-Methylcyclopentanone: Another isomer with the methyl group at a different position.
Uniqueness: 2-Ethyl-3-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
50397-95-0 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
2-ethyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O/c1-3-7-6(2)4-5-8(7)9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
MPRUDBYRZXTWRI-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


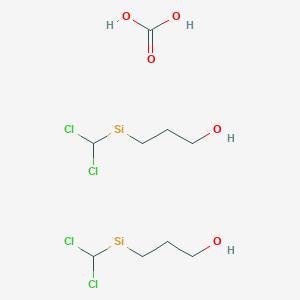
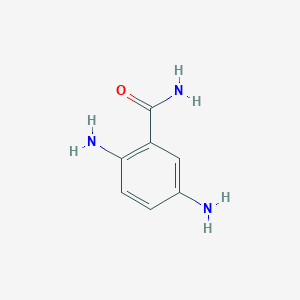
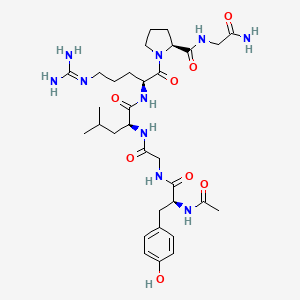
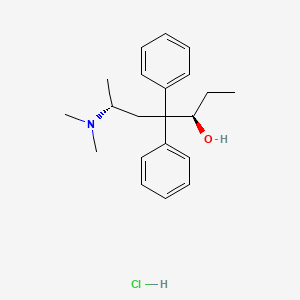
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
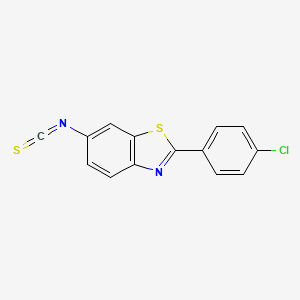
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
